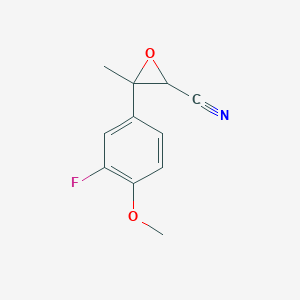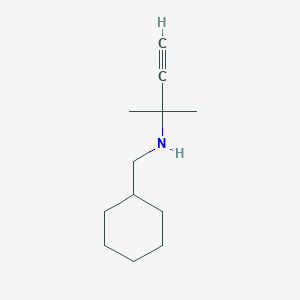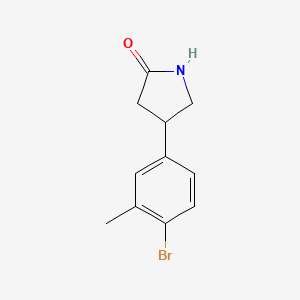
4-(4-Bromo-3-methylphenyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Bromo-3-methylphenyl)pyrrolidin-2-one is a heterocyclic compound that features a pyrrolidinone ring substituted with a bromo and methyl group on the phenyl ring
Méthodes De Préparation
The synthesis of 4-(4-Bromo-3-methylphenyl)pyrrolidin-2-one can be achieved through several routes. One common method involves the reaction of 4-bromo-3-methylaniline with succinic anhydride under acidic conditions to form the corresponding amide, which is then cyclized to yield the desired pyrrolidinone . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
4-(4-Bromo-3-methylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromine substituent.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Applications De Recherche Scientifique
4-(4-Bromo-3-methylphenyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of 4-(4-Bromo-3-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The pyrrolidinone ring can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparaison Avec Des Composés Similaires
4-(4-Bromo-3-methylphenyl)pyrrolidin-2-one can be compared with other pyrrolidinone derivatives, such as:
4-(3-Bromophenyl)pyrrolidin-2-one: Similar structure but different substitution pattern.
4-(4-Methylphenyl)pyrrolidin-2-one: Lacks the bromine substituent.
4-(4-Chlorophenyl)pyrrolidin-2-one: Chlorine substituent instead of bromine. These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C11H12BrNO |
|---|---|
Poids moléculaire |
254.12 g/mol |
Nom IUPAC |
4-(4-bromo-3-methylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H12BrNO/c1-7-4-8(2-3-10(7)12)9-5-11(14)13-6-9/h2-4,9H,5-6H2,1H3,(H,13,14) |
Clé InChI |
SCCHXQALVDDERD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C2CC(=O)NC2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[Ethyl(methyl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B13172101.png)
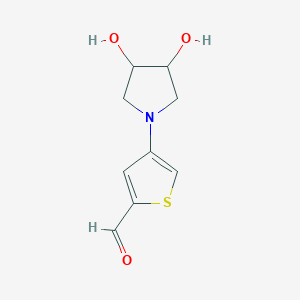
![5-(Trifluoromethyl)-octahydrocyclopenta[c]pyrrol-5-ol](/img/structure/B13172111.png)
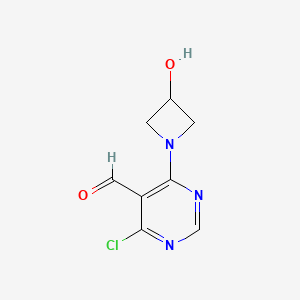
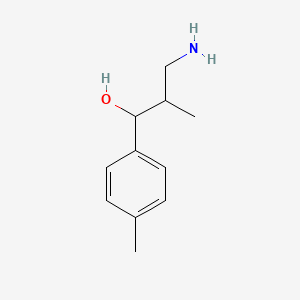

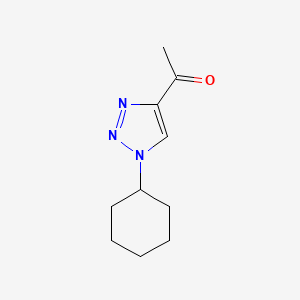
![1-[2-(ethylsulfanyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13172143.png)



